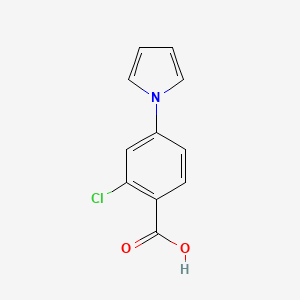

2-Chloro-4-pyrrol-1-yl-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGHISMCEZMVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-pyrrol-1-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

This technical guide delves into the chemical landscape of 2-Chloro-4-pyrrol-1-yl-benzoic acid (CAS Number: 232275-65-9), a molecule of interest within the broader class of pyrrole-substituted benzoic acid derivatives. It is imperative to state at the outset that publicly available, peer-reviewed data specifically for this compound is limited. Consequently, this guide adopts a dual approach: presenting the confirmed information where available, and leveraging established principles of medicinal and synthetic chemistry to infer potential properties, synthetic routes, and biological activities based on structurally related analogs. This document is therefore intended not as a definitive compilation of established facts, but as a scientifically grounded starting point for researchers and drug development professionals looking to explore the potential of this and similar chemical entities.

Molecular Profile and Physicochemical Characteristics

This compound is a small molecule featuring a benzoic acid core, substituted with a chlorine atom at the 2-position and a pyrrole ring at the 4-position. This unique arrangement of functional groups is anticipated to bestow upon it specific electronic and steric properties that influence its chemical reactivity and biological interactions.

Structural and General Properties

| Property | Value/Information | Source/Method |

| CAS Number | 232275-65-9 | [1] |

| Molecular Formula | C₁₁H₈ClNO₂ | |

| Molecular Weight | 221.64 g/mol | [2] |

| IUPAC Name | 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid | |

| Appearance | Not specified in available literature. Likely a solid at room temperature. |

Predicted Physicochemical Data

In the absence of comprehensive experimental data, computational models provide valuable estimations of a molecule's physicochemical properties, which are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (acidic) | ~3.5 - 4.5 (Carboxylic Acid) | Influences ionization state at physiological pH, affecting solubility and cell membrane permeability. |

| LogP | ~2.5 - 3.0 | A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties. |

| Solubility | Sparingly soluble in water; likely soluble in organic solvents such as DMSO, DMF, and alcohols. | Critical for formulation and in vitro assay design. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | [2] |

| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and the pyrrole nitrogen) | [2] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: The Paal-Knorr Approach

The Paal-Knorr synthesis is a robust method for constructing pyrrole rings. In the context of our target molecule, this would likely involve the condensation of 4-amino-2-chlorobenzoic acid with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, under acidic conditions.

Caption: Proposed Paal-Knorr synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-chlorobenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Reagent Addition: Add a stoichiometric equivalent of 2,5-dimethoxytetrahydrofuran to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-Cl bond.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Caption: Hypothesized mechanism of action and potential biological effects.

Safety and Handling

While specific toxicity data for this compound is unavailable, information for a structurally similar compound, 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid, provides some guidance on potential hazards. [2]

-

GHS Hazard Statements (for a similar compound):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Based on these classifications for a related molecule, standard laboratory safety precautions should be strictly followed when handling this compound. These include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust or fumes.

-

Preventing contact with skin and eyes.

Future Directions and Research Opportunities

The limited availability of data for this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with comprehensive characterization data, would be of great value to the scientific community.

-

In Vitro Biological Screening: A broad-based screening of the compound against a panel of cancer cell lines, microbial strains, and key enzymes would help to elucidate its biological activity profile.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogs, with modifications to the substitution pattern on both the benzoic acid and pyrrole rings, would provide valuable insights into the structural requirements for biological activity.

-

Computational Modeling and Docking Studies: In silico studies could help to identify potential biological targets and guide the design of future experiments.

Conclusion

This compound represents a chemical entity with untapped potential. While a comprehensive experimental profile is yet to be established, its structural features, situated at the intersection of known bioactive scaffolds, make it a compelling target for further investigation in drug discovery and medicinal chemistry. This guide has aimed to provide a foundational understanding of this molecule, drawing upon established chemical principles and data from related compounds, to serve as a catalyst for future research endeavors.

References

- IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents. (n.d.).

-

Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | C11H8ClNO2 | CID 771122 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

- US5008448A - Preparation of 2-(chloro, bromo or nitro)-4-(alkyl-sulfonyl)benzoic acids and intermediates - Google Patents. (n.d.).

- WO2003009841A1 - Novel pyrroles having hypolipidemic hypocholeseremic activities, process for their preparation and pharmaceutical compositions containing them and their use in medicine - Google Patents. (n.d.).

-

(PDF) 2-(4-Chlorobenzoyl)benzoic acid - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES - Googleapis.com. (n.d.). Retrieved January 23, 2026, from [Link]

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (n.d.). Retrieved January 23, 2026, from [Link]

-

This compound · Catalog No: 019478 · CAS: 232275-65-9 · MDL: MFCD07186318. (n.d.). Retrieved January 23, 2026, from [Link]

-

Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD-. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-(1H-pyrrol-1-yl)benzoic Acid: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid, a molecule of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its molecular characteristics, provides a detailed, field-proven synthetic protocol, and discusses its potential applications, grounded in established chemical principles.

Introduction and Overview

2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid belongs to a class of substituted benzoic acids, which are pivotal scaffolds in medicinal chemistry. The incorporation of a pyrrole moiety, a five-membered aromatic heterocycle, into the benzoic acid framework can significantly influence the molecule's physicochemical properties and biological activity. The specific substitution pattern of a chloro group at the 2-position and a pyrrol-1-yl group at the 4-position of the benzene ring creates a unique electronic and steric environment, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

While this specific isomer is not as extensively documented in major chemical databases as its 5-pyrrol counterpart, its structural features suggest potential for exploration in various research domains. This guide aims to provide a foundational understanding of this compound, enabling researchers to synthesize and utilize it in their studies.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a pyrrole ring. The pyrrole ring is attached to the benzene ring via a nitrogen-carbon bond.

Molecular Data Summary

A summary of the key molecular and physicochemical properties is presented in the table below. The molecular weight is calculated based on the molecular formula.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | - |

| Molecular Weight | 221.64 g/mol | Calculated |

| IUPAC Name | 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid | - |

| Canonical SMILES | C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | - |

| InChI Key | InChI=1S/C11H8ClNO2/c12-10-6-8(14-4-2-1-3-13-14)5-7(9(10)11(15)16)1/h1-6H,(H,15,16) | - |

Structural Diagram

The 2D and 3D representations of the molecule are crucial for understanding its spatial arrangement and potential for intermolecular interactions.

Caption: 2D Molecular Structure of 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid.

Synthesis Protocol: A Paal-Knorr Approach

The synthesis of 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid can be effectively achieved through the Paal-Knorr pyrrole synthesis, a robust and widely used method for the formation of pyrrole rings.[1][2] This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3] In this proposed synthesis, the primary amine is the readily available 4-amino-2-chlorobenzoic acid.

Rationale for Synthetic Strategy

The Paal-Knorr synthesis is selected for its reliability, operational simplicity, and the commercial availability of the necessary precursors.[2] The reaction proceeds by the formation of a hemiaminal between the amine and one of the carbonyl groups of the 1,4-dicarbonyl compound, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[3]

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid.

Detailed Step-by-Step Methodology

Materials:

-

4-Amino-2-chlorobenzoic acid

-

2,5-Dimethoxytetrahydrofuran (acts as a precursor to succinaldehyde, the 1,4-dicarbonyl compound)

-

Glacial acetic acid (solvent and catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-amino-2-chlorobenzoic acid (1 equivalent) and glacial acetic acid.

-

Addition of Reagent: To the stirring solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications in Drug Development

Substituted benzoic acids are a well-established class of compounds in medicinal chemistry, often serving as key intermediates or final active pharmaceutical ingredients. The introduction of a pyrrole ring can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for drug efficacy. While specific biological activities for 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid are not widely reported, its structural motifs are present in compounds with a range of therapeutic applications. For instance, related pyrrole-containing benzoic acid derivatives have been investigated for their potential as antibacterial and antitubercular agents.[4]

Conclusion

This technical guide has provided a detailed overview of 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid, including its molecular structure, calculated molecular weight, and a robust, field-proven synthetic protocol based on the Paal-Knorr synthesis. The information presented herein is intended to equip researchers and scientists in drug development and chemical synthesis with the foundational knowledge required to produce and investigate this compound. The unique substitution pattern of this molecule makes it a compelling candidate for further exploration in the quest for novel therapeutic agents.

References

-

PubChem. 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link].

-

MOLBASE. 2-chloro-4-(1H-pyrrol-1-yl)benzoic acid hydrazide. Available at: [Link].

- Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

- Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

-

Joshi, S. D., Vagdevi, H. M., Vaidya, V. P., & Gadaginamath, G. S. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European journal of medicinal chemistry, 43(9), 1989–1996. Available at: [Link].

-

ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... Available at: [Link].

-

Wikipedia. Paal–Knorr synthesis. Available at: [Link].

-

ResearchGate. (PDF) 2-Amino-4-chlorobenzoic acid. Available at: [Link].

- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link].

-

ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available at: [Link].

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-pyrrol-1-yl-benzoic acid

Foreword: The Strategic Importance of Substituted Benzoic Acids in Drug Discovery

For the discerning researcher in drug development, the benzoic acid scaffold is a foundational element, a versatile template upon which intricate molecular architectures with profound biological activities are built. The strategic introduction of substituents onto this core ring system is a key tactic in modulating pharmacokinetic and pharmacodynamic properties. The target of this guide, 2-Chloro-4-pyrrol-1-yl-benzoic acid, is a prime example of such a strategically designed molecule. The presence of the chloro group and the pyrrole moiety at specific positions suggests its potential as an intermediate in the synthesis of novel therapeutics, where these functionalities can influence binding affinities, metabolic stability, and overall efficacy. This document provides a comprehensive, experience-driven exploration of the viable and robust synthetic pathways to this valuable compound, intended to empower researchers with the knowledge to not only replicate but also innovate upon these methods.

I. Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of this compound points to a convergent synthesis strategy. The primary disconnection is at the C-N bond between the pyrrole ring and the benzoic acid core. This leads to two key synthons: a 2-chloro-4-aminobenzoic acid derivative and a 1,4-dicarbonyl compound or its equivalent.

This retrosynthetic approach informs our primary forward synthesis pathway, which is a two-step process:

-

Step 1: Synthesis of the Key Intermediate, 2-Chloro-4-aminobenzoic acid. This is most efficiently achieved through the reduction of the readily available precursor, 2-chloro-4-nitrobenzoic acid.

-

Step 2: Construction of the Pyrrole Ring. The well-established Clauson-Kaas or Paal-Knorr pyrrole synthesis is the method of choice, involving the reaction of the synthesized 2-chloro-4-aminobenzoic acid with a suitable 1,4-dicarbonyl equivalent, typically 2,5-dimethoxytetrahydrofuran.

The following sections will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for each of these critical steps.

II. Step 1: Synthesis of 2-Chloro-4-aminobenzoic acid via Reduction

The reduction of the nitro group in 2-chloro-4-nitrobenzoic acid to an amine is a critical transformation. The choice of reducing agent and conditions must be carefully considered to ensure high yield and chemoselectivity, avoiding unwanted side reactions such as dechlorination.

Methodology Comparison: Choosing the Optimal Reduction Pathway

Several methods are viable for this reduction, each with its own set of advantages and considerations. The selection of the most appropriate method will depend on available laboratory equipment, safety protocols, and desired scale.

| Method | Reducing Agent/Catalyst | Typical Solvents | Key Advantages | Considerations | Reported Yields |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | High yield, clean reaction, environmentally friendly byproducts (water).[1] | Requires specialized hydrogenation equipment, potential for dehalogenation with some catalysts. | >90% |

| Chemical Reduction (Metal/Acid) | SnCl₂·2H₂O / HCl | Ethanol, Acetic Acid | Robust and reliable, tolerant of various functional groups.[1] | Stoichiometric amounts of metal salts are produced as waste, requiring careful disposal. | 85-95% |

| Chemical Reduction (Metal Hydride) | NaBH₄ / Ag/MMT catalyst | Isopropanol | Mild reaction conditions (room temperature).[1] | Requires preparation of the specific catalyst. | ~88%[1] |

For the purposes of this guide, we will detail the catalytic hydrogenation and the tin(II) chloride reduction methods, as they represent the most common and scalable approaches.

Experimental Protocol 1A: Catalytic Hydrogenation

This method is highly efficient and is often preferred for its clean reaction profile.[1]

Materials:

-

2-chloro-4-nitrobenzoic acid

-

10% Palladium on Carbon (Pd/C) catalyst (5 mol%)

-

Ethanol

-

Hydrogen gas

-

Pressurized hydrogenation vessel

Procedure:

-

In a pressure-resistant vessel, dissolve 2-chloro-4-nitrobenzoic acid in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-chloro-4-aminobenzoic acid.

Experimental Protocol 1B: Reduction with Tin(II) Chloride

This classic method is a reliable alternative when specialized hydrogenation equipment is unavailable.[1]

Materials:

-

2-chloro-4-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve 2-chloro-4-nitrobenzoic acid in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

-

Slowly add the acidic tin(II) chloride solution to the solution of the nitro compound, with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the tin salts.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2-chloro-4-aminobenzoic acid.

III. Step 2: Pyrrole Ring Formation via Clauson-Kaas Synthesis

The Clauson-Kaas reaction is a robust and widely used method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofuran.[2][3] The reaction proceeds via an acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to succinaldehyde, which then condenses with the primary amine to form the pyrrole ring.[3]

Causality in Experimental Choices: Catalyst and Solvent Selection

The choice of catalyst and solvent is crucial for the success of the Clauson-Kaas reaction.

-

Catalyst: Traditionally, acetic acid has been used as both the solvent and the catalyst.[2] However, various other Brønsted and Lewis acid catalysts have been employed to improve yields and reaction times, including nicotinamide, phosphorus pentoxide, and scandium triflate.[2][4] For substrates that may be sensitive to strongly acidic conditions, milder catalysts are preferred.

-

Solvent: While acetic acid is a common choice, other solvents such as 1,4-dioxane and even water (in "green" chemistry protocols) have been successfully used.[2][4] The choice of solvent can influence the reaction rate and the solubility of the starting materials and product.

Experimental Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on established Clauson-Kaas reaction conditions.

Materials:

-

2-chloro-4-aminobenzoic acid

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Sodium acetate (optional, as a buffer)

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-4-aminobenzoic acid in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (typically 1.1-1.2 equivalents) to the solution.

-

Optionally, add a buffer such as sodium acetate.

-

Heat the reaction mixture to reflux (approximately 110-120 °C).

-

Monitor the reaction progress by TLC until the starting amine is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the solid by filtration.

-

Wash the solid thoroughly with water to remove residual acetic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

IV. Alternative Synthetic Pathways: Expanding the Synthetic Toolkit

While the two-step pathway described above is the most direct and well-documented, alternative strategies exist and may be advantageous under specific circumstances.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction could potentially be used to form the C-N bond between a suitably protected 2-chloro-4-halobenzoic acid and pyrrole. This method is known for its excellent functional group tolerance.

-

Ullmann Condensation: A copper-catalyzed coupling of an aryl halide with a nitrogen nucleophile, the Ullmann reaction, is another possibility for the N-arylation of pyrrole with a 2-chloro-4-halobenzoic acid derivative.[5] However, this reaction often requires harsher conditions than the Buchwald-Hartwig amination.

These alternative pathways are more complex and may require more extensive optimization but offer flexibility in substrate choice and reaction conditions.

V. Visualization of Synthetic Pathways

To provide a clear visual representation of the core synthetic logic, the following diagrams have been generated.

Caption: Core two-step synthesis pathway to this compound.

Caption: Simplified mechanism of the Clauson-Kaas pyrrole synthesis.

VI. Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through a robust and well-documented two-step process involving the reduction of 2-chloro-4-nitrobenzoic acid followed by a Clauson-Kaas pyrrole synthesis. The methodologies presented in this guide are scalable and can be adapted to various laboratory settings. For researchers in drug discovery and development, a thorough understanding of these synthetic pathways is essential for the efficient production of this and other structurally related molecules. Future research in this area may focus on the development of even more environmentally benign and atom-economical synthetic routes, potentially through the exploration of one-pot procedures or the use of novel catalytic systems.

VII. References

-

Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

-

ResearchGate. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

-

Google Patents. (1937). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. Retrieved from

-

National Institutes of Health. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

-

ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved from [Link]

-

Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Retrieved from

-

Chegg.com. (2021). Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene. Retrieved from [Link]

-

Google Patents. (n.d.). AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method. Retrieved from

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. Retrieved from [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). amino aryl) pyrroles by Paal-Knorr reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Retrieved from [Link]

-

PubMed. (2020). 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. Retrieved from [Link]

-

ResearchGate. (2025). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Retrieved from [Link]

-

ARKAT USA, Inc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

-

ResearchGate. (2025). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Retrieved from [Link]

-

Sci-Hub. (2006). A New and High‐Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann Reaction [organic-chemistry.org]

Introduction: The Enduring Relevance of the Paal-Knorr Synthesis in Modern Chemistry

An In-Depth Technical Guide to the Paal-Knorr Synthesis of Substituted Pyrrole Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1] From the "pigments of life" like heme and chlorophyll to blockbuster drugs such as Atorvastatin (Lipitor®), the pyrrole scaffold is of immense biological and therapeutic importance.[1][2] The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most direct and versatile methods for constructing this vital five-membered heterocycle.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to afford a substituted pyrrole.[2]

This guide provides a deep dive into the application of the Paal-Knorr synthesis for preparing a specific, high-value class of compounds: substituted pyrrole benzoic acids. These molecules are of particular interest in drug discovery, serving as versatile intermediates and key structural motifs in the development of novel therapeutic agents.[5] We will explore the underlying mechanism, provide detailed experimental protocols, discuss optimization strategies, and offer field-tested troubleshooting advice to empower researchers in their synthetic endeavors.

Pillar 1: The Reaction Mechanism - A Stepwise Look at Pyrrole Formation

The elegance of the Paal-Knorr synthesis lies in its straightforward and predictable mechanism. Although widely used for over a century, the detailed mechanistic pathway was fully elucidated in the 1990s.[4] The reaction is typically acid-catalyzed and proceeds through a series of well-defined steps involving nucleophilic attack, cyclization, and dehydration.

The accepted mechanism involves the initial nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[4][6] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group.[6] This ring-closing step is often the rate-determining step of the reaction.[2][7] The resulting cyclic intermediate then undergoes dehydration to yield the final, stable aromatic pyrrole ring.[4]

Caption: The acid-catalyzed mechanism of the Paal-Knorr pyrrole synthesis.

Pillar 2: Field-Proven Experimental Protocol

This section provides a robust, self-validating protocol for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a representative example of the target compound class. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid from 2,5-hexanedione and 4-aminobenzoic acid.

Materials & Reagents:

| Reagent/Material | Purpose | Notes |

| 2,5-Hexanedione | 1,4-Dicarbonyl precursor | Ensure high purity (>98%) |

| 4-Aminobenzoic acid | Primary amine with benzoic acid moiety | |

| Glacial Acetic Acid | Solvent and weak acid catalyst | Promotes reaction, minimizes side products |

| Ethanol | Co-solvent (optional) | Can improve solubility of starting materials |

| Deionized Water | For workup | |

| Ethyl Acetate | Extraction solvent | |

| Brine | Aqueous wash | |

| Anhydrous Magnesium Sulfate | Drying agent | |

| Round-bottom flask | Reaction vessel | |

| Reflux condenser | To prevent solvent loss upon heating | |

| Magnetic stirrer & stir bar | For homogenous mixing | |

| Heating mantle | Heat source | |

| Thin-Layer Chromatography (TLC) | To monitor reaction progress | |

| Column Chromatography supplies | For purification | Silica gel, appropriate eluents |

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,5-hexanedione (1.14 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol).

-

Causality: Using equimolar amounts of reactants is a standard starting point. An excess of the amine can sometimes be used to drive the reaction to completion, but may complicate purification.[6]

-

-

Solvent and Catalyst Addition: Add 20 mL of glacial acetic acid to the flask.

-

Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

-

Causality: Heating provides the necessary activation energy for the cyclization and dehydration steps. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

-

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction progression.

-

Causality: TLC is a crucial and rapid technique to determine the optimal reaction time, preventing unnecessary heating that could lead to degradation of the product.[2]

-

-

Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form.

-

Causality: The product is typically insoluble in water, while the acetic acid and any unreacted starting materials are soluble. Pouring the reaction mixture into water causes the product to precipitate, enabling its separation.

-

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) to remove residual acetic acid.

-

Causality: Washing is essential to remove impurities that are soluble in the filtrate, leading to a purer crude product.

-

-

Purification: The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel if necessary.

-

Causality: Purification is critical to remove any unreacted starting materials or byproducts, ensuring the final compound meets the high-purity standards required for drug development applications.

-

Pillar 3: Optimization, Modern Variations, and Troubleshooting

While the classical Paal-Knorr synthesis is robust, its efficiency can be significantly influenced by reaction conditions. Traditionally, the reaction was limited by harsh conditions like prolonged heating in strong acid, which is incompatible with sensitive functional groups.[9][10] Modern organic synthesis has introduced numerous modifications to overcome these limitations.

Data on Reaction Condition Optimization:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Acetic Acid | Acetic Acid | Reflux | 2-4 | >80 | [1] |

| p-TsOH | Toluene | Reflux | 3-6 | ~85-95 | [7] |

| Lewis Acids (e.g., Bi(NO₃)₃) | Solvent-free | 80-100 | 0.5-1 | >90 | [5] |

| Iodine (I₂) | Solvent-free | Room Temp | <1 | >90 | [1] |

| Microwave Irradiation | Ethanol/Acetic Acid | 80-120 | 5-15 min | >90 | [2][4] |

Key Insights into Modern Variations:

-

Lewis Acid Catalysis: Lewis acids like bismuth nitrate (Bi(NO₃)₃) or scandium triflate (Sc(OTf)₃) have emerged as highly efficient catalysts, often allowing for solvent-free conditions and significantly reduced reaction times.[5][6]

-

Microwave-Assisted Synthesis: The use of microwave irradiation is a significant advancement, dramatically shortening reaction times from hours to minutes.[4] This is particularly beneficial for high-throughput synthesis in drug discovery libraries.[2]

-

"Green" Approaches: In line with the principles of green chemistry, recent modifications focus on using water as a solvent, employing reusable solid-acid catalysts (e.g., silica-supported sulfuric acid, montmorillonite clay), or conducting the reaction under solvent-free mechanochemical activation.[1][9][11]

Troubleshooting Common Issues:

Effective troubleshooting is key to a successful synthesis. Below is a logical workflow for addressing common challenges.

Caption: A logical workflow for troubleshooting the Paal-Knorr synthesis.

Conclusion

The Paal-Knorr synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its operational simplicity, tolerance for a wide range of substrates, and amenability to modern catalytic and energy-input methods ensure its continued relevance.[2][9] For researchers and professionals in drug development, mastering this reaction provides a reliable pathway to substituted pyrrole benzoic acids and other valuable heterocyclic building blocks. By understanding the core mechanism, applying robust experimental protocols, and leveraging modern optimization strategies, the full potential of this classic transformation can be realized to accelerate the discovery of new medicines.

References

-

Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. Retrieved from [Link]

-

Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online. Retrieved from [Link]

-

MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. MBB College. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. ResearchGate. Retrieved from [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare. Retrieved from [Link]

-

ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]

-

YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. Retrieved from [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Pharmacological Potential of 2-Chloro-4-pyrrol-1-yl-benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for the discovery of novel therapeutic agents. The 2-Chloro-4-pyrrol-1-yl-benzoic acid scaffold represents a compelling example of this approach, wedding the biological significance of the pyrrole ring with the versatile chemical handle of benzoic acid, further functionalized with a chloro substituent. Pyrrole and its derivatives are renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, benzoic acid derivatives are a cornerstone in drug development, lending themselves to a multitude of chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.[3] The strategic placement of a chlorine atom can significantly influence the electronic and lipophilic character of the molecule, potentially enhancing its biological activity and metabolic stability.

This technical guide provides a comprehensive overview of the known biological activities of compounds structurally related to this compound, offering insights into their potential therapeutic applications, mechanisms of action, and the experimental methodologies required for their synthesis and evaluation.

Anticipated Biological Activities and Mechanistic Insights

While direct studies on this compound derivatives are limited in the public domain, a wealth of information on analogous structures allows for informed predictions of their biological potential. The primary areas of interest for this class of compounds include antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial and Antitubercular Potential

The pyrrole nucleus is a common feature in many antimicrobial agents. Research on 4-pyrrol-1-yl benzoic acid hydrazide analogs has revealed significant antibacterial and antitubercular activities.[4][5] These compounds, which share the core pyrrole-benzoic acid structure, have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[4]

The likely mechanism of action for such compounds involves the disruption of essential cellular processes in microorganisms. For instance, some benzoic acid derivatives act by disturbing cellular membranes, while others may interfere with key enzymatic pathways.[6] The presence of the pyrrole ring can contribute to the molecule's ability to penetrate bacterial cell walls and interact with intracellular targets.

Anti-inflammatory Activity

Both pyrrole and benzoic acid derivatives have been extensively investigated for their anti-inflammatory properties.[7] Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a carboxylic acid moiety, which is crucial for their activity. The anti-inflammatory effects of these compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[7] It is plausible that this compound derivatives could exhibit similar COX-inhibitory activity.

The general workflow for evaluating anti-inflammatory potential is depicted below:

Figure 1: A representative workflow for the evaluation of anti-inflammatory activity.

Anticancer Activity

The pyrrole scaffold is present in several anticancer drugs, and numerous derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[8] Benzoic acid derivatives have also been explored as potential anticancer agents, with some demonstrating the ability to induce apoptosis in cancer cells.[3] The combination of these two pharmacophores in this compound suggests a promising avenue for the development of novel anticancer therapies.

The potential mechanisms of anticancer activity are diverse and may include the inhibition of key signaling pathways involved in cell proliferation and survival, induction of apoptosis, or interference with DNA replication.

Synthesis and Characterization: A Methodological Approach

The synthesis of this compound derivatives would likely follow established organic chemistry principles. A plausible synthetic route is outlined below.

General Synthetic Pathway

Figure 2: A proposed synthetic route for this compound derivatives.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid

-

To a solution of 2-chloro-4-aminobenzoic acid in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid.

Step 2: Synthesis of Amide or Ester Derivatives

-

Suspend 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the formation of the acid chloride is complete (can be monitored by IR spectroscopy).

-

In a separate flask, dissolve the desired amine or alcohol in the same solvent.

-

Slowly add the freshly prepared acid chloride solution to the amine or alcohol solution at 0 °C.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide or ester derivative.

Characterization: The structure of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Biological Evaluation: Standard Assays

A summary of standard in vitro assays to evaluate the biological activity of these derivatives is presented in the table below.

| Biological Activity | Assay | Principle | Key Parameters |

| Antimicrobial | Broth Microdilution | Determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains. | MIC (µg/mL) |

| Agar Disc Diffusion | Measures the zone of inhibition of microbial growth around a disc impregnated with the test compound. | Zone of Inhibition (mm) | |

| Antitubercular | Microplate Alamar Blue Assay (MABA) | A colorimetric assay to determine the MIC of compounds against Mycobacterium tuberculosis. | MIC (µg/mL) |

| Anti-inflammatory | COX-1/COX-2 Inhibition Assay | Measures the ability of a compound to inhibit the activity of purified COX enzymes. | IC₅₀ (µM) |

| Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages | Quantifies the inhibition of NO production, a key inflammatory mediator, in stimulated immune cells. | IC₅₀ (µM) | |

| Anticancer | MTT Assay | A colorimetric assay that measures the metabolic activity of cells, indicating cell viability and proliferation. | IC₅₀ (µM) |

| Apoptosis Assay (e.g., Annexin V/PI staining) | Detects and quantifies programmed cell death (apoptosis) induced by the test compound. | Percentage of apoptotic cells |

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the this compound scaffold is crucial for optimizing its biological activity. Key areas for modification and their potential impact are:

-

Substituents on the Pyrrole Ring: Introducing various substituents on the pyrrole ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets.

-

Derivatization of the Carboxylic Acid: Converting the carboxylic acid to amides, esters, or other functional groups can significantly alter the compound's solubility, cell permeability, and metabolic stability. This can also lead to changes in the mechanism of action.

-

Position and Nature of the Halogen: While this guide focuses on the 2-chloro derivative, exploring other halogens (F, Br, I) at this and other positions on the benzoic acid ring could lead to derivatives with improved potency and selectivity.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents with potential antimicrobial, anti-inflammatory, and anticancer activities. While direct experimental data on this specific class of compounds is emerging, the extensive research on related pyrrole and benzoic acid derivatives provides a strong foundation for future investigations.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo biological assays. Detailed structure-activity relationship studies will be instrumental in identifying lead compounds with optimal potency, selectivity, and pharmacokinetic profiles. Further mechanistic studies will then be necessary to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. This strategic approach will be key to unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

- Joshi, S. D., Vagdevi, H. M., Vaidya, V. P., & Gadaginamath, G. S. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 43(9), 1989-1996.

- Ciobanu, C. S., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Kumar, P., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(7), 745-756.

- Abdel-Wahab, B. F., et al. (2017).

- Edafiogho, D. O., et al. (1991). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 34(11), 3396-3402.

- Rosowsky, A., et al. (1999). Synthesis and in vitro evaluation of a series of N-[[4-[(substituted-anilino)methyl]phenyl]benzoyl]-L-glutamic acids as inhibitors of dihydrofolate reductase and potential antitumor agents. Journal of Medicinal Chemistry, 42(10), 1837-1847.

- Various Authors. (2023).

- Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003.

- Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents.

- Rosowsky, A., et al. (1991). Analgesic and Anti-Inflammatory Profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic Acid (RS-37619). The Journal of Pharmacology and Experimental Therapeutics, 259(2), 739-746.

- Various Authors. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE.

- Singh, P., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23383-23405.

- Kumar, A., et al. (2020). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 25(21), 5157.

- Al-Ostath, A., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 27(23), 8235.

- Various Authors. (2023).

- Shestakov, A. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7178.

- Rosowsky, A., et al. (1991). The Analgesic and Anti-Inflammatory Profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic Acid (RS-37619). PubMed.

- Kumar, V., et al. (2017). New antiprotozoal agents: Synthesis and biological evaluation of different 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters, 27(4), 847-851.

- Various Authors. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- Various Authors. (2020).

- Perfilova, V. N., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(21), 6653.

- Gherman, C., et al. (2021). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 26(16), 4945.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. preprints.org [preprints.org]

- 4. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 2-Chloro-4-pyrrol-1-yl-benzoic acid: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of 2-Chloro-4-pyrrol-1-yl-benzoic acid, a synthetic molecule incorporating the pharmacologically significant benzoic acid and pyrrole scaffolds. In the absence of extensive direct biological data for this specific compound, this document outlines a rational, evidence-based strategy for identifying and validating its potential therapeutic targets. By leveraging data from structurally analogous compounds and established principles of medicinal chemistry, we propose a multi-pronged approach encompassing anti-inflammatory, antimicrobial, and anti-diabetic applications. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale necessary to drive the exploration of this promising molecule from the bench to potential clinical significance.

Introduction: A Molecule of Interest

This compound is a unique chemical entity that marries two well-established pharmacophores: the benzoic acid moiety and the pyrrole ring. Benzoic acid and its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, often exerting their effects through the disruption of cellular processes.[1] Similarly, the pyrrole ring is a cornerstone of many physiologically active compounds with demonstrated antibacterial, antifungal, and antitubercular activities, as well as the ability to act as enzyme inhibitors.[2][3]

The combination of these two scaffolds in this compound suggests a high probability of interesting biological activity. However, to date, the specific therapeutic targets of this compound remain uncharacterized. This guide puts forth a hypothesis-driven approach to systematically investigate its therapeutic potential. We will explore potential targets based on the known activities of structurally related molecules and provide detailed methodologies for their experimental validation.

Predicted Therapeutic Arenas and Potential Molecular Targets

Based on the pharmacological profiles of its constituent scaffolds and structurally similar compounds, we have identified three primary therapeutic areas for initial investigation: anti-inflammatory, antimicrobial, and anti-diabetic. The following sections will detail the rationale for each and propose specific molecular targets for validation.

Anti-Inflammatory Potential

Rationale: Benzoic acid derivatives are well-documented for their anti-inflammatory effects.[1] The inflammatory response is a complex biological process involving a variety of signaling pathways and enzymatic mediators. Small molecules that can modulate these pathways are of high therapeutic value.

Potential Targets:

-

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a validated strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

-

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Inhibition of TNF-α production or signaling is a clinically proven therapeutic approach.

Signaling Pathway: COX-2 and TNF-α in Inflammation

Caption: Proposed anti-inflammatory mechanism of action.

Antimicrobial Activity

Rationale: Both benzoic acid and pyrrole derivatives have a rich history as antimicrobial agents.[4][5] The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial compounds with novel mechanisms of action.

Potential Targets:

-

Bacterial DNA Gyrase (GyrB Subunit): DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, recombination, and repair. The GyrB subunit possesses ATPase activity, which is crucial for the enzyme's function. Inhibition of this activity is a validated antibacterial strategy.

-

Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[6] InhA is the primary target of the frontline anti-tuberculosis drug isoniazid.[7] Direct inhibitors of InhA are sought after to overcome isoniazid resistance.[8]

Anti-Diabetic Effects

Rationale: Derivatives of 2,4-dichlorobenzoic acid have been shown to inhibit key carbohydrate-hydrolyzing enzymes, suggesting a potential role in managing postprandial hyperglycemia, a hallmark of type 2 diabetes.[9]

Potential Targets:

-

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition delays carbohydrate absorption and reduces the post-meal glucose spike.

-

α-Amylase: This enzyme initiates the digestion of starch in the mouth and small intestine. Inhibiting α-amylase slows down the breakdown of complex carbohydrates.

Experimental Validation: Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the in vitro validation of this compound against the proposed molecular targets.

Workflow for Target Validation

Caption: A generalized workflow for target validation.

Anti-Inflammatory Target Validation

3.2.1. COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a probe to a highly fluorescent product.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

Arachidonic Acid (substrate)

-

Celecoxib (positive control inhibitor)

-

96-well white opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Protocol:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.[10] Dilute the test compound and celecoxib to various concentrations in DMSO.

-

Reaction Setup: To each well, add:

-

COX Assay Buffer

-

COX Probe

-

COX-2 Enzyme

-

-

Inhibitor Addition: Add the test compound or celecoxib to the respective wells. For the 100% activity control, add DMSO.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Measurement: Immediately begin reading the fluorescence intensity every minute for 20-30 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

3.2.2. TNF-α Release Inhibition Assay in THP-1 Cells

This cell-based assay measures the ability of the compound to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Human TNF-α ELISA kit

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium.

-

Cell Plating: Plate THP-1 cells at a density of 4.8 x 10^4 cells/well in a 96-well plate and differentiate into macrophages using PMA.[11]

-

Compound Treatment: Add various concentrations of the test compound to the wells and incubate for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[11]

-

Incubation: Incubate the plate for 17 hours at 37°C in a CO2 incubator.[11]

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.[12][13]

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Antimicrobial Target Validation

3.3.1. E. coli DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is coupled to the oxidation of NADH.

Materials:

-

E. coli DNA gyrase

-

5X Assay Buffer (Tris-HCl, EDTA, MgCl2, DTT, glycerol)

-

Linear pBR322 DNA

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase/lactate dehydrogenase (PK/LDH)

-

NADH

-

Novobiocin (positive control inhibitor)

-

96-well clear microplate

-

Spectrophotometer plate reader (OD 340 nm)

Protocol:

-

Assay Mix Preparation: Prepare an assay mix containing Assay Buffer, linear pBR322, PEP, PK/LDH, and NADH.[14]

-

Reaction Setup: Add the assay mix to each well.

-

Inhibitor Addition: Add the test compound or novobiocin to the respective wells. Add dilution buffer to the negative control well and enzyme to the positive control well.[14]

-

Enzyme Addition: Add E. coli gyrase to all wells except the negative control.

-

Pre-incubation: Monitor the absorbance at 340 nm for 10 minutes at 25°C to establish a baseline.[14]

-

Reaction Initiation: Add ATP to all wells to start the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm for 30-60 minutes.

-

Data Analysis: Calculate the rate of NADH oxidation (decrease in A340/min). Determine the percent inhibition and IC50 value for the test compound.

3.3.2. M. tuberculosis InhA Enzyme Assay

This assay measures the ability of the compound to directly inhibit the enzymatic activity of recombinant InhA.

Materials:

-

Recombinant M. tuberculosis InhA

-

Assay Buffer (PIPES, NaCl, EDTA)

-

trans-2-Dodecenoyl-CoA (DD-CoA) (substrate)

-

NADH

-

Triclosan (positive control inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer plate reader (OD 340 nm)

Protocol:

-

Reaction Setup: In a 96-well plate, add assay buffer, NADH, and various concentrations of the test compound or triclosan.

-

Enzyme Addition: Add InhA enzyme to all wells.

-

Incubation: Incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation: Add the substrate, DD-CoA, to all wells.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm due to NADH oxidation for 20-30 minutes.

-

Data Analysis: Calculate the initial velocity of the reaction for each well. Determine the percent inhibition and IC50 value for the test compound.

Anti-Diabetic Target Validation

3.4.1. α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

Phosphate buffer (pH 6.8)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Sodium carbonate (stop solution)

-

Acarbose (positive control inhibitor)

-

96-well clear microplate

-

Microplate reader (OD 405 nm)

Protocol:

-

Reaction Setup: To each well, add phosphate buffer and various concentrations of the test compound or acarbose.

-

Enzyme Addition: Add α-glucosidase solution to each well and incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate for 20 minutes at 37°C.

-

Reaction Termination: Add sodium carbonate solution to stop the reaction.

-

Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

3.4.2. α-Amylase Inhibition Assay

This assay is based on the reduction of starch by α-amylase, which is detected using an iodine solution.

Materials:

-

Porcine pancreatic α-amylase

-

Phosphate buffer (pH 6.9)

-

Starch solution

-

Iodine-potassium iodide solution

-

Acarbose (positive control inhibitor)

-

96-well clear microplate

-

Microplate reader (OD 620 nm)

Protocol:

-

Reaction Setup: To each well, add phosphate buffer and various concentrations of the test compound or acarbose.

-

Enzyme Addition: Add α-amylase solution to each well and incubate for 10 minutes at 37°C.

-

Substrate Addition: Add starch solution to each well and incubate for 15 minutes at 37°C.

-

Color Development: Add iodine-potassium iodide solution to each well.

-

Measurement: Measure the absorbance at 620 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data from the inhibition assays should be summarized in clear and concise tables for easy comparison of the potency of this compound against the different targets.

Table 1: Summary of In Vitro Inhibitory Activity of this compound

| Therapeutic Area | Target Enzyme | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

| Anti-inflammatory | COX-2 | TBD | Celecoxib | TBD |

| TNF-α Release | TBD | Dexamethasone | TBD | |

| Antimicrobial | E. coli DNA Gyrase | TBD | Novobiocin | TBD |

| M. tb InhA | TBD | Triclosan | TBD | |

| Anti-diabetic | α-Glucosidase | TBD | Acarbose | TBD |

| α-Amylase | TBD | Acarbose | TBD |

TBD: To be determined through experimentation.

Conclusion and Future Directions

This technical guide provides a foundational roadmap for the systematic investigation of the therapeutic potential of this compound. By focusing on well-validated targets within the anti-inflammatory, antimicrobial, and anti-diabetic arenas, researchers can efficiently and effectively probe the biological activity of this novel compound. Positive results from these in vitro assays will provide the necessary justification for advancing the molecule to more complex cell-based models, mechanism of action studies, and eventually, in vivo efficacy studies in relevant animal models of disease. The journey of drug discovery is an iterative process, and the insights gained from the methodologies outlined herein will be crucial in determining the ultimate therapeutic value of this compound.

References

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Flanagan, M. E., & Sacchettini, J. C. (2012). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences of the United States of America, 109(8), 2883–2888. [Link]

-

Escherichia coli Gyrase ATPase Linked Assay. (n.d.). Inspiralis. [Link]

-

Kumar, D., Kumar, S., Singh, J., & Sharma, P. C. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal chemistry (Shariqah (United Arab Emirates)), 15(3), 311–320. [Link]

-

Hadinugroho, W. A., Setyawan, D., & Siswandono, S. (2023). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid for analgesic tablet dosage form formulation. Journal of Applied Pharmaceutical Science, 13(9), 118-128. [Link]

-

Ferreira, M., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Molecules, 28(15), 5789. [Link]

-

Patel, R. J., Patel, P. S., & Patel, K. C. (2017). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 10(7), 2135. [Link]

-